molecular formula C9H7F3N2S B12824634 (2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine

(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine

Cat. No.: B12824634
M. Wt: 232.23 g/mol
InChI Key: WMVRJNNKTNFVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine is a compound belonging to the benzothiazole family, characterized by the presence of a trifluoromethyl group at the 2-position and a methanamine group at the 6-position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine can be achieved through various synthetic pathways. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol with a catalytic quantity of glacial acetic acid . Another approach includes the use of microwave irradiation and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cellular processes essential for microbial survival. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H7F3N2S

Molecular Weight

232.23 g/mol

IUPAC Name

[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanamine

InChI

InChI=1S/C9H7F3N2S/c10-9(11,12)8-14-6-2-1-5(4-13)3-7(6)15-8/h1-3H,4,13H2

InChI Key

WMVRJNNKTNFVOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)SC(=N2)C(F)(F)F

Origin of Product

United States

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